molecular formula C15H18Cl2N2O B5700556 1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine

1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine

Cat. No. B5700556
M. Wt: 313.2 g/mol
InChI Key: TYGMSZFTGLDWQR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine, also known as SDZ 216-525, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine involves its binding to the NMDA receptor and blocking its activity. This inhibition results in the modulation of glutamate-mediated neurotransmission, which is important for synaptic plasticity and learning and memory processes. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in various neurological disorders. Furthermore, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the NMDA receptor, which allows for precise modulation of glutamate-mediated neurotransmission. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo experiments. However, one limitation is its limited solubility in water, which may require the use of organic solvents for its preparation.

Future Directions

There are several future directions for the study of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine. One direction is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, its neuroprotective effects may be beneficial in the treatment of traumatic brain injury and stroke. Another direction is the development of novel derivatives of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine with improved potency, selectivity, and solubility. Furthermore, the investigation of its effects on other neurotransmitter systems may provide insights into its potential applications in other neurological disorders.

Synthesis Methods

The synthesis of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine involves the reaction of 1-(2,6-dichlorophenyl)-3-(4-ethylpiperazin-1-yl)prop-2-en-1-one with hydrazine hydrate. This reaction results in the formation of the target compound, which can be purified through column chromatography.

Scientific Research Applications

1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. Therefore, it has been used to investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O/c1-2-18-8-10-19(11-9-18)15(20)7-6-12-13(16)4-3-5-14(12)17/h3-7H,2,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGMSZFTGLDWQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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